molecular formula C21H22N2O5 B2442811 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 954686-52-3

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2442811
CAS No.: 954686-52-3
M. Wt: 382.416
InChI Key: ZBBUDYIPGNOPPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide is a complex organic compound characterized by multiple functional groups including aromatic rings and amide linkages. Its multifaceted structure lends itself to a variety of applications, particularly in the realms of medicinal chemistry and material sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide typically involves a multi-step process:

  • Formation of the Pyrrolidine Ring: : This step involves cyclization reactions that form the pyrrolidine nucleus.

  • Attachment of Benzo[d][1,3]dioxol: : This aromatic system is often introduced via a substitution reaction on the pyrrolidine ring.

  • Acetylation: : The final step involves the acetylation of the intermediate compound to achieve the acetamide functionality.

Industrial Production Methods

Industrial production may leverage catalytic processes to improve yields and reduce reaction times. Common industrial methods include:

  • Batch Synthesis: : Involves sequential addition of reagents with purification steps in between.

  • Flow Chemistry: : Utilizes continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions:

  • Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized under acidic or basic conditions.

  • Reduction: : Reduction can target the carbonyl groups, reducing them to alcohols.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or hydrogen peroxide.

  • Reducing Agents: : Lithium aluminium hydride or sodium borohydride.

  • Substitution Conditions: : Typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

  • Oxidation: : Converts benzo[d][1,3]dioxol groups to corresponding quinones.

  • Reduction: : Produces alcohol derivatives.

  • Substitution: : Yields various substituted aromatic compounds.

Scientific Research Applications

Chemistry

  • Organic Synthesis: : Intermediate in the synthesis of more complex molecules.

Biology

  • Biochemical Research: : Used as a probe to study enzyme interactions due to its versatile functional groups.

Medicine

  • Drug Development: : Potential therapeutic applications in targeting specific enzymes or receptors.

Industry

  • Materials Science: : Can be used in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide exerts its effects is multi-faceted:

  • Molecular Targets: : Typically interacts with enzymes and receptors at the molecular level.

  • Pathways: : Modulates biochemical pathways by inhibiting or activating specific enzymatic processes.

Comparison with Similar Compounds

Compared to other similar compounds, N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(o-tolyloxy)acetamide is unique due to its combination of functional groups which enhance its reactivity and binding affinity.

Similar Compounds

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(m-tolyloxy)acetamide

  • N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-(p-tolyloxy)acetamide

These similar compounds differ mainly in the position of the tolyloxy group, which can significantly alter their reactivity and application potential.

There you go! Dive deep into the intriguing world of this compound

Properties

IUPAC Name

N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-14-4-2-3-5-17(14)26-12-20(24)22-10-15-8-21(25)23(11-15)16-6-7-18-19(9-16)28-13-27-18/h2-7,9,15H,8,10-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBUDYIPGNOPPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2CC(=O)N(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.